3,6-Bis[(6-bromopyridazin-3-yl)sulfanyl]pyridazine
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Overview
Description
3,6-Bis[(6-bromopyridazin-3-yl)sulfanyl]pyridazine is a complex organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 of a six-membered ring. This specific compound is characterized by the presence of bromine atoms and sulfanyl groups attached to the pyridazine ring, making it a unique and versatile molecule in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis[(6-bromopyridazin-3-yl)sulfanyl]pyridazine typically involves multi-step organic reactions. One common method includes the reaction of 3,6-dibromopyridazine with thiol-containing compounds under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3,6-Bis[(6-bromopyridazin-3-yl)sulfanyl]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, forming a debrominated product.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Sulfoxides and sulfones: Formed through oxidation.
Debrominated products: Formed through reduction.
Substituted derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
3,6-Bis[(6-bromopyridazin-3-yl)sulfanyl]pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of 3,6-Bis[(6-bromopyridazin-3-yl)sulfanyl]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of bromine and sulfanyl groups enhances its reactivity and binding affinity, making it a potent molecule in various applications .
Comparison with Similar Compounds
Similar Compounds
3,6-Dibromopyridazine: Lacks the sulfanyl groups, making it less versatile.
3,6-Bis(benzimidazol-1-yl)pyridazine: Contains benzimidazole groups instead of bromopyridazinyl groups.
3,6-Bis(pyridin-3-yl)-1,2,4,5-tetrazine: Contains pyridinyl groups and a tetrazine ring
Uniqueness
3,6-Bis[(6-bromopyridazin-3-yl)sulfanyl]pyridazine stands out due to its unique combination of bromine and sulfanyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
65027-60-3 |
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Molecular Formula |
C12H6Br2N6S2 |
Molecular Weight |
458.2 g/mol |
IUPAC Name |
3,6-bis[(6-bromopyridazin-3-yl)sulfanyl]pyridazine |
InChI |
InChI=1S/C12H6Br2N6S2/c13-7-1-3-9(17-15-7)21-11-5-6-12(20-19-11)22-10-4-2-8(14)16-18-10/h1-6H |
InChI Key |
WRCKPWHGEMKGLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1SC2=NN=C(C=C2)Br)SC3=NN=C(C=C3)Br |
Origin of Product |
United States |
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